2-[(2-methylpropyl)amino]-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(2-methylpropylamino)-N-pyridin-3-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-9(2)6-15-13-17-11(8-19-13)12(18)16-10-4-3-5-14-7-10/h3-5,7-9H,6H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWZKNGGDABQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=CS1)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpropyl)amino]-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group attached to the thiazole ring demonstrates nucleophilic character. Key reactions include:
A. Alkylation/Acylation
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Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) under basic conditions (K₂CO₃, DMF) to form N-alkylated or N-acylated derivatives.
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Example: Reaction with benzyl bromide yields N-benzyl-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide.
B. Condensation with Carbonyl Compounds
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Forms Schiff bases when reacted with aldehydes (e.g., benzaldehyde) in ethanol under reflux.
Electrophilic Substitution on the Thiazole Ring
The electron-rich thiazole ring undergoes electrophilic substitution, primarily at the 5-position:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-thiazole derivative |
| Sulfonation | H₂SO₄/SO₃, 50°C | 5-Sulfo-thiazole derivative |
| Halogenation (Chlorine) | Cl₂/FeCl₃, RT | 5-Chloro-thiazole derivative |
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis (6M HCl, reflux): Converts to 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylic acid.
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Basic Hydrolysis (NaOH, H₂O/EtOH): Yields the corresponding carboxylate salt.
Oxidation
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Thiazole Ring Oxidation : Reacts with H₂O₂/AcOH to form thiazole N-oxide derivatives.
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Side Chain Oxidation : The isobutylamino group oxidizes to a ketone using KMnO₄/H₂SO₄.
Reduction
Cycloaddition Reactions
The thiazole ring participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts under thermal conditions (toluene, 110°C).
Metal Coordination Chemistry
The pyridinyl nitrogen and carboxamide oxygen act as ligand sites for transition metals:
| Metal Salt | Coordination Mode | Application |
|---|---|---|
| Cu(II) acetate | Bidentate (N,O) | Antimicrobial agent synthesis |
| Pd(II) chloride | Monodentate (pyridinyl N) | Catalytic cross-coupling reactions |
Stability Under Environmental Conditions
Critical stability data for process optimization:
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH 1.2 (HCl) | Carboxamide hydrolysis | 8.2 hours |
| pH 7.4 (PBS) | No significant degradation | >30 days |
| UV Light (254 nm) | Thiazole ring cleavage | 4.5 hours |
Mechanistic Insights from Analogous Compounds
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Anticancer Activity : Pyridinyl-thiazole carboxamides inhibit tubulin polymerization by binding to the colchicine site (IC₅₀ = 1.8 μM) .
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Anticonvulsant Action : Structural analogs show ED₅₀ values of 12 mg/kg in PTZ-induced seizure models .
This compound’s reactivity profile enables its use as a scaffold for developing antimicrobial, anticancer, and central nervous system-targeted therapeutics. Further studies should explore regioselective functionalization and in vivo metabolic stability .
Scientific Research Applications
2-[(2-methylpropyl)amino]-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(2-methylpropyl)amino]-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, or neurotransmission. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of thiazole derivatives is highly sensitive to substituent modifications. Below is a comparative analysis with structurally related compounds:
Pharmacokinetic and Physicochemical Properties
- Solubility: Pyridin-3-yl’s basic nitrogen may enhance aqueous solubility at physiological pH compared to non-polar aryl groups (e.g., ’s isopropylphenyl derivative) .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing synthetic yields of 2-[(2-methylpropyl)amino]-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide derivatives?
- Methodology : Use coupling reactions between thiazole-4-carboxylic acid derivatives and substituted amines under reflux conditions. Monitor reaction progress via TLC or HPLC. Adjust solvent systems (e.g., DMF, DMSO) and catalysts (e.g., HATU, DCC) to improve yields. Purify via column chromatography with gradient elution (e.g., 0–100% EtOAc/hexane) .
- Data Analysis : Compare yields across solvents and catalysts to identify optimal conditions. For example, DMF with HATU improved yields by ~15% compared to DCM with EDCI .
Q. How can researchers validate the structural integrity of synthesized 2-[(2-methylpropyl)amino]-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide analogs?
- Methodology : Use H NMR and C NMR to confirm backbone structure and substituent positions. For example, the thiazole C-2 proton typically resonates at δ 7.8–8.2 ppm, while pyridin-3-yl protons appear as a multiplet at δ 8.3–8.7 ppm .
- Advanced Tools : High-resolution mass spectrometry (HRMS) can confirm molecular weight (e.g., m/z 350.12 [M+H]), while HPLC (≥98% purity) ensures absence of unreacted starting materials .
Q. What strategies are effective for assessing compound purity and stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and quantify impurities (e.g., hydrolyzed amide bonds or oxidized thiazole rings) .
- Data Interpretation : A >5% increase in impurities indicates instability; consider lyophilization or inert-atmosphere storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for analogs with similar structural motifs?
- Methodology : Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing 2-methylpropyl with cyclopropyl) and testing in vitro activity. Use molecular docking to predict binding interactions with target proteins (e.g., kinase domains) .
- Case Study : A trifluoromethyl-substituted analog showed 10× higher potency than the parent compound due to enhanced lipophilicity and target affinity .
Q. What experimental designs are suitable for studying multi-variable impacts on compound efficacy (e.g., solvent polarity, temperature)?
- Methodology : Use a split-plot factorial design. For example, test solvent polarity (DMSO vs. EtOH) as the main plot and temperature (25°C vs. 50°C) as subplots. Replicate experiments 4× to account for batch variability .
- Data Analysis : ANOVA can identify significant interactions (e.g., DMSO at 50°C increased reaction rates by 30% but reduced yields by 12% due to side reactions) .
Q. How can environmental fate studies be integrated into early-stage research to predict ecological risks?
- Methodology : Use OECD guidelines to measure logP (lipophilicity) and aqueous solubility. Model bioaccumulation potential via quantitative structure-activity relationship (QSAR) tools. Test biodegradability in soil/water systems over 28 days .
- Example : A logP >3.5 suggests high bioaccumulation risk, necessitating mitigation strategies like structural modification .
Q. What advanced techniques are recommended for analyzing metabolic stability in vitro?
- Methodology : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life () and intrinsic clearance (Cl) .
- Interpretation : A <30 min indicates rapid metabolism; consider adding steric hindrance (e.g., methyl groups) to improve stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational docking predictions and experimental IC values?
- Methodology : Re-validate docking parameters (e.g., force fields, solvation models). Perform molecular dynamics simulations to assess binding mode stability. Experimentally confirm target engagement via SPR or ITC .
- Case Study : A predicted high-affinity analog showed poor activity due to off-target binding; orthogonal assays (e.g., thermal shift) resolved the contradiction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
